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Compound of Interest

Compound Name: Niobium(IV) oxide

Cat. No.: B088533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of

Niobium(IV) oxide (NbO₂), a material of significant interest due to its temperature-induced

metal-insulator transition. This document outlines the crystallographic data, details the

experimental protocols for its characterization, and illustrates the key structural relationships.

Crystallographic Data of Niobium(IV) Oxide
Niobium(IV) oxide primarily exists in two well-characterized crystalline forms: a low-

temperature, distorted rutile structure and a high-temperature, rutile-type structure. The

transition between these phases is a key characteristic of NbO₂ and is responsible for its

change in electronic properties.[1][2]

The quantitative crystallographic data for both phases are summarized in the table below for

clear comparison.
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Property
Low-Temperature Phase
(Distorted Rutile)

High-Temperature Phase
(Rutile)

Crystal System Tetragonal Tetragonal

Space Group I4₁/a (No. 88) P4₂/mnm (No. 136)

Lattice Parameters a = 13.696(1) Å, c = 5.981(1) Å a = 4.846 Å, c = 3.035 Å

Nb-Nb Distances

Alternating short (2.80 Å) and

long (3.20 Å) distances along

the c-axis, indicating Nb-Nb

pairing.[3]

Uniformly short Nb-Nb

distances.[4]

Coordination Environment Distorted NbO₆ octahedra.[5] Regular NbO₆ octahedra.[6]

Experimental Protocols for Crystal Structure
Analysis
The determination of the crystal structure of Niobium(IV) oxide relies on well-established

diffraction techniques. The following sections provide detailed methodologies for the key

experiments cited in the literature.

X-ray Diffraction (XRD) Analysis
X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity,

and lattice parameters of crystalline materials like NbO₂.

Methodology:

Sample Preparation:

For powder XRD, a high-purity NbO₂ powder sample is required. The powder is typically

ground to a fine, uniform particle size (typically <10 µm) to ensure good particle statistics

and minimize preferred orientation effects.

The fine powder is then packed into a sample holder, ensuring a flat and smooth surface.
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For single-crystal XRD, a suitable single crystal of NbO₂ is mounted on a goniometer

head.

Instrumentation and Data Collection:

A high-resolution X-ray diffractometer equipped with a monochromatic X-ray source (e.g.,

Cu Kα radiation, λ = 1.5406 Å) is used.

The diffraction pattern is collected over a wide 2θ range (e.g., 10-100°) with a small step

size (e.g., 0.02°) and a sufficient counting time per step to ensure good signal-to-noise

ratio.

For temperature-dependent studies, the sample stage is equipped with a heating element

to control the temperature accurately during data collection, allowing for the observation of

the phase transition.[2]

Data Analysis:

The collected diffraction data is processed to identify the peak positions and intensities.

Phase identification is performed by comparing the experimental diffraction pattern with

standard diffraction patterns from crystallographic databases (e.g., the International Centre

for Diffraction Data - ICDD).

Rietveld refinement is a powerful method used to refine the crystal structure parameters,

including lattice parameters, atomic positions, and site occupancies, by fitting a calculated

diffraction pattern to the experimental data.

Neutron Diffraction Analysis
Neutron diffraction provides complementary information to XRD, particularly in determining the

positions of light atoms like oxygen with high accuracy and in studying magnetic ordering.

Methodology:

Sample Preparation:
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A larger sample volume is typically required for neutron diffraction compared to XRD. A

high-purity NbO₂ powder is packed into a suitable sample container (e.g., a vanadium can,

which has a low neutron scattering cross-section).

Instrumentation and Data Collection:

The experiment is performed at a neutron diffraction facility, using a high-flux neutron

source.

A monochromatic neutron beam of a specific wavelength is directed at the sample.

The scattered neutrons are detected as a function of the scattering angle (2θ).

Data is collected at various temperatures to study the structural changes associated with

the phase transition. A powder neutron diffraction study has been conducted at 295 K.[3]

Data Analysis:

Similar to XRD, the collected neutron diffraction data is analyzed to determine the crystal

structure.

Rietveld refinement is employed to refine the structural model, taking advantage of the

known neutron scattering lengths of niobium and oxygen. This allows for a precise

determination of the oxygen positions and any subtle structural distortions.[3]

Logical Relationships and Workflows
The study of Niobium(IV) oxide's crystal structure involves a logical progression of

experiments and analysis to understand its temperature-dependent behavior. The following

diagrams illustrate these relationships.
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A simplified workflow for the crystal structure analysis of NbO₂.

The most critical logical relationship in the study of NbO₂ is its temperature-induced phase

transition. This transition from a low-temperature insulating phase to a high-temperature

metallic phase is directly linked to a change in its crystal structure.
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The reversible, temperature-induced phase transition in Niobium(IV) oxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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